molecular formula C8H16N2 B186340 1-Methyloctahydropyrrolo[3,4-b]pyridine CAS No. 128740-18-1

1-Methyloctahydropyrrolo[3,4-b]pyridine

Cat. No.: B186340
CAS No.: 128740-18-1
M. Wt: 140.23 g/mol
InChI Key: QVLUVOZDWSAEIP-UHFFFAOYSA-N
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Preparation Methods

Mechanism of Action

The mechanism of action of 1-Methyloctahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity . The exact pathways involved depend on the specific application and target molecule .

Properties

IUPAC Name

1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLUVOZDWSAEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567795
Record name 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128740-18-1
Record name 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

11.7 g (54 retool) of 6-benzyl-1-methyl-octahydropyrrolo[3,4-b]pyridine as the dihydrochloride are hydrogenated in 100 ml of methanol over palladium-on-active charcoal in accordance with the working instructions of Example Id. Working up by distillation gives 2.6 g (34% of theory) of a colorless oil of boiling point 83°-85°/12 mbar).
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Synthesis routes and methods II

Procedure details

To a solution of 6-benzyl-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine (2.00 g) in the mixture solvent of MeOH and EtOAc was added a catalytic amount of 20% Pd(OH)2/C. The reaction mixture was stirred for 2 h at room temperature under H2. The resulted mixture was filtered and the filtrate was concentrated to in vacuo to give the crude product, which was used for the next step without further purification. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 141.2 (M+1).
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